![molecular formula C12H26N2 B253567 2,5-Ditert-butylpiperazine](/img/structure/B253567.png)
2,5-Ditert-butylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Ditert-butylpiperazine is a chemical compound that belongs to the family of piperazines. It is widely used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 2,5-Ditert-butylpiperazine involves the binding of the compound to specific receptors in the body. It has been shown to bind to dopamine receptors, serotonin receptors, and adrenergic receptors. The binding of 2,5-Ditert-butylpiperazine to these receptors results in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
2,5-Ditert-butylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase heart rate and blood pressure. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Ditert-butylpiperazine in lab experiments is its ability to selectively bind to specific receptors. This allows researchers to study the effects of neurotransmitter modulation on various physiological processes. However, one limitation of using 2,5-Ditert-butylpiperazine is its potential for toxicity. Careful handling and proper safety measures should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the use of 2,5-Ditert-butylpiperazine in scientific research. One direction is the development of new drugs that target specific receptors in the body. Another direction is the use of 2,5-Ditert-butylpiperazine in the development of new materials such as polymers and dendrimers. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 2,5-Ditert-butylpiperazine.
Conclusion:
In conclusion, 2,5-Ditert-butylpiperazine is a unique chemical compound that has several applications in scientific research. Its ability to selectively bind to specific receptors makes it a valuable tool for studying the effects of neurotransmitter modulation on various physiological processes. Further research is needed to fully understand the potential of 2,5-Ditert-butylpiperazine in the development of new drugs and materials.
Synthesemethoden
The synthesis of 2,5-Ditert-butylpiperazine involves the reaction of tert-butylamine with 1,2-dichloroethane in the presence of sodium hydroxide. The reaction is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure 2,5-Ditert-butylpiperazine.
Wissenschaftliche Forschungsanwendungen
2,5-Ditert-butylpiperazine is widely used in scientific research due to its unique properties. It is commonly used as a ligand in the development of new drugs and as a reagent in organic synthesis. It is also used in the synthesis of new materials such as polymers and dendrimers.
Eigenschaften
Produktname |
2,5-Ditert-butylpiperazine |
---|---|
Molekularformel |
C12H26N2 |
Molekulargewicht |
198.35 g/mol |
IUPAC-Name |
2,5-ditert-butylpiperazine |
InChI |
InChI=1S/C12H26N2/c1-11(2,3)9-7-14-10(8-13-9)12(4,5)6/h9-10,13-14H,7-8H2,1-6H3 |
InChI-Schlüssel |
PVIDRYFYIRNNBP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CNC(CN1)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1CNC(CN1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.